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molecular formula C6H4ClFIN B1326276 5-Chloro-4-fluoro-2-iodoaniline CAS No. 852569-38-1

5-Chloro-4-fluoro-2-iodoaniline

Cat. No. B1326276
M. Wt: 271.46 g/mol
InChI Key: RTKFGFUTNPBWIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08053457B2

Procedure details

A mixture of 3-chloro-4-fluoroaniline (12.9 g, 88.9 mmol) and NIS (22.0 g, 97.8 mmol) in AcOH (90 mL) is stirred at RT for 1.5 h. After completion, the reaction mixture is quenched by H2O, DCM is added and the organic layer is washed with brine, dried over MgSO4 and evaporated in vacuo. Silica gel flash chromatography of the residue affords 5-chloro-4-fluoro-2-iodoaniline as a colorless powder; HPLC: AtRet=4.75 min; 1HNMR (CDCl3) 7.40 (d, 1H), 6.75 (d, 1H), 4.00 (bs, 2H).
Quantity
12.9 g
Type
reactant
Reaction Step One
Name
Quantity
22 g
Type
reactant
Reaction Step One
Name
Quantity
90 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([CH:6]=[CH:7][C:8]=1[F:9])[NH2:5].C1C(=O)N([I:17])C(=O)C1>CC(O)=O>[Cl:1][C:2]1[C:8]([F:9])=[CH:7][C:6]([I:17])=[C:4]([CH:3]=1)[NH2:5]

Inputs

Step One
Name
Quantity
12.9 g
Type
reactant
Smiles
ClC=1C=C(N)C=CC1F
Name
Quantity
22 g
Type
reactant
Smiles
C1CC(=O)N(C1=O)I
Name
Quantity
90 mL
Type
solvent
Smiles
CC(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
is stirred at RT for 1.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After completion, the reaction mixture is quenched by H2O, DCM
ADDITION
Type
ADDITION
Details
is added
WASH
Type
WASH
Details
the organic layer is washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
ClC=1C(=CC(=C(N)C1)I)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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